4,8-Diethoxy-1-naphthaldehyde

Catalog No.
S12196639
CAS No.
M.F
C15H16O3
M. Wt
244.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,8-Diethoxy-1-naphthaldehyde

Product Name

4,8-Diethoxy-1-naphthaldehyde

IUPAC Name

4,8-diethoxynaphthalene-1-carbaldehyde

Molecular Formula

C15H16O3

Molecular Weight

244.28 g/mol

InChI

InChI=1S/C15H16O3/c1-3-17-13-9-8-11(10-16)15-12(13)6-5-7-14(15)18-4-2/h5-10H,3-4H2,1-2H3

InChI Key

CMDKNSKPCUUHDM-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C2C=CC=C(C2=C(C=C1)C=O)OCC

4,8-Diethoxy-1-naphthaldehyde is an organic compound belonging to the naphthalene family, characterized by the presence of two ethoxy groups attached to the 4 and 8 positions of the naphthalene ring, alongside an aldehyde functional group at the 1 position. This compound exhibits a unique structure that influences its chemical properties and biological activities. The molecular formula is C12H14O3C_{12}H_{14}O_3, and it has a molecular weight of approximately 206.24 g/mol.

Typical for aldehydes and substituted naphthalenes. Key reactions include:

  • Nucleophilic Addition: The aldehyde group can undergo nucleophilic addition with various nucleophiles, leading to the formation of alcohols or other derivatives.
  • Condensation Reactions: It can react with amines or other nucleophiles to form imines or related compounds.
  • Oxidation: The aldehyde can be oxidized to a carboxylic acid under appropriate conditions.

These reactions are influenced by the presence of the ethoxy substituents, which can affect the electron density and steric hindrance around the reactive sites.

Synthesis of 4,8-diethoxy-1-naphthaldehyde can be achieved through several methods:

  • Alkylation of Naphthalene Derivatives:
    • Starting from naphthalene or its derivatives, ethyl bromide or iodide can be used in an alkylation reaction to introduce ethoxy groups at the 4 and 8 positions.
  • Formylation:
    • Following alkylation, the aldehyde group can be introduced via formylation reactions using reagents like formic acid or by using Vilsmeier-Haack reaction conditions.
  • Direct Synthesis from Naphthalene:
    • Utilizing Friedel-Crafts acylation followed by reduction may also yield this compound.

These methods allow for controlled synthesis with varying yields depending on reaction conditions.

4,8-Diethoxy-1-naphthaldehyde has potential applications in several fields:

  • Organic Synthesis: As a building block for synthesizing more complex organic molecules.
  • Pharmaceuticals: Potential use in drug development due to its biological activity.
  • Dyes and Pigments: Its structure may lend itself well to applications in dye chemistry.

Interaction studies involving 4,8-diethoxy-1-naphthaldehyde primarily focus on its reactivity with biological targets. For example:

  • Enzyme Binding Studies: Investigating how this compound interacts with specific enzymes could reveal its potential as an inhibitor or modulator.
  • Molecular Docking Studies: Computational studies may provide insights into binding affinities and mechanisms of action at a molecular level.

Such studies are crucial for understanding its potential therapeutic applications.

Several compounds share structural similarities with 4,8-diethoxy-1-naphthaldehyde. Here is a comparison highlighting its uniqueness:

Compound NameStructure CharacteristicsBiological Activity
1-NaphthaldehydeSimple aldehyde without ethoxy groupsAntimicrobial properties
2-Methoxy-1-naphthaldehydeContains one methoxy groupAntioxidant activity
4-Methoxy-1-naphthaldehydeOne methoxy group and an aldehydeAntimicrobial and antioxidant
6-Bromo-2-methoxy-1-naphthaldehydeHalogenated derivativePotential enzyme inhibition

4,8-Diethoxy-1-naphthaldehyde is unique due to its dual ethoxy substitution at the 4 and 8 positions, which may enhance solubility and alter biological interactions compared to other naphthaldehydes. This structural feature could provide distinctive properties in terms of reactivity and biological activity not observed in simpler analogs.

XLogP3

3.3

Hydrogen Bond Acceptor Count

3

Exact Mass

244.109944368 g/mol

Monoisotopic Mass

244.109944368 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-09-2024

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